molecular formula C8H9Cl3O2 B14289174 2,2,2-Trichloroethyl hexa-3,5-dienoate CAS No. 116012-58-9

2,2,2-Trichloroethyl hexa-3,5-dienoate

Cat. No.: B14289174
CAS No.: 116012-58-9
M. Wt: 243.5 g/mol
InChI Key: MZXQAJSVGWRQMK-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl hexa-3,5-dienoate is an organic ester featuring a hexa-3,5-dienoate backbone esterified with a 2,2,2-trichloroethyl group. The compound’s structure combines conjugated diene functionality (positions 3 and 5) with a highly electronegative trichloroethyl substituent. This configuration imparts unique reactivity and physicochemical properties, distinguishing it from simpler esters.

Key characteristics:

  • Molecular formula: Likely C₈H₇Cl₃O₂ (based on substituent analysis).
  • Functional groups: Conjugated diene (hexa-3,5-dienoate) and trichloroethyl ester.
  • Synthetic relevance: Esters with haloalkyl groups are often intermediates in agrochemical or pharmaceutical synthesis, leveraging their stability and electron-withdrawing effects .

Properties

CAS No.

116012-58-9

Molecular Formula

C8H9Cl3O2

Molecular Weight

243.5 g/mol

IUPAC Name

2,2,2-trichloroethyl hexa-3,5-dienoate

InChI

InChI=1S/C8H9Cl3O2/c1-2-3-4-5-7(12)13-6-8(9,10)11/h2-4H,1,5-6H2

InChI Key

MZXQAJSVGWRQMK-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloroethyl hexa-3,5-dienoate typically involves the esterification of 3,5-hexadienoic acid with 2,2,2-trichloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloroethyl hexa-3,5-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2,2,2-Trichloroethyl hexa-3,5-dienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl hexa-3,5-dienoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the conjugated diene system in the hexa-3,5-dienoate moiety can participate in cycloaddition reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Structural Analogs: Haloalkyl Esters

The trichloroethyl group in the target compound can be compared to other haloalkyl substituents, such as 2,2,2-trifluoroethyl or chloromethyl groups. These substituents influence electronic and steric properties:

Property 2,2,2-Trichloroethyl Hexa-3,5-dienoate 2,2,2-Trifluoroethyl Hexa-3,5-dienoate Methyl Hexa-3,5-dienoate
Electron-withdrawing High (Cl⁻ inductive effect) Moderate (F⁻ inductive effect) Low
Steric bulk High Moderate Low
Hydrolysis stability Likely high (Cl⁻ stabilizes ester) Moderate Low
Volatility Lower (due to higher molecular weight) Moderate Higher

The trichloroethyl group enhances hydrolysis resistance compared to methyl esters, as seen in related haloalkyl compounds . However, its bulkiness may reduce reactivity in nucleophilic substitutions.

Positional Isomers: Hexa-2,4-dienoate Esters

The diene’s conjugation position significantly impacts chemical behavior. Hexa-2,4-dienoate esters (e.g., sorbic acid derivatives) exhibit full conjugation across C2–C5, whereas hexa-3,5-dienoate lacks extended conjugation:

Property Hexa-3,5-dienoate Esters Hexa-2,4-dienoate Esters (e.g., sorbic acid derivatives)
Conjugation Localized (C3–C5) Extended (C2–C5)
Thermal stability Lower (reduced resonance stabilization) Higher
Reactivity More reactive in cycloadditions Less reactive (stabilized by conjugation)
Applications Specialty synthesis Preservatives, food additives

Hexa-2,4-dienoate esters, such as sorbic acid (CAS 110-44-1), are widely used as antimicrobial agents due to their stability and low toxicity . In contrast, the 3,5-dienoate isomer may favor reactions requiring localized electron density, such as Diels-Alder cyclizations.

Ester Group Variations

Replacing the trichloroethyl group with alternative esters alters solubility and synthetic utility:

Ester Group Boiling Point (estimated) Solubility in Polar Solvents Typical Use Cases
2,2,2-Trichloroethyl High (>200°C) Low Stable intermediates
Methyl Moderate (~150°C) Moderate Lab-scale reactions
Pentafluoroethyl Very high Very low High-performance materials

The trichloroethyl group’s high molecular weight and low polarity likely reduce solubility in polar solvents, making it suitable for non-aqueous reaction systems .

Research Findings and Practical Considerations

  • Synthetic utility : Trichloroethyl esters are favored in multi-step syntheses requiring hydrolytic stability, as demonstrated in patents describing haloalkyl intermediates .
  • Toxicity : While specific data are absent, trichloroethyl groups may pose higher toxicity risks compared to methyl or fluoroalkyl analogs, necessitating stringent handling protocols .
  • Industrial relevance: Compounds like hexamethylene diisocyanate (CAS 822-06-0) highlight the importance of substituent effects in polymer chemistry, though their applications differ significantly from dienoate esters .

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